
4-((6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a quinazolinone, a thioamide, a benzamide, and a piperazine ring. It also contains a bromine atom and a fluorine atom. The presence of these functional groups suggests that this compound could have interesting biological activities .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, starting with the formation of the quinazolinone core, followed by the introduction of the thioamide, benzamide, and piperazine groups. The bromine and fluorine atoms would likely be introduced through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The quinazolinone and thioamide groups are likely to contribute to the compound’s reactivity and biological activity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced with other groups through nucleophilic substitution reactions, and the amide groups could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms could increase its molecular weight and polarity, which could affect its solubility and stability .Scientific Research Applications
Antimicrobial and Antiviral Applications
- Antimicrobial Activity : Certain derivatives of 6-bromoquinazolinones, which include structures related to the compound , have demonstrated notable in vitro antimicrobial potency. These compounds were effective against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013).
- Antiviral Activity : Some derivatives also exhibited distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Chemical Synthesis and Properties
- Synthesis of Derivatives : Synthesis of new thioxoquinazolinone derivatives, which are structurally similar, have been conducted for studying their anticonvulsant and antimicrobial activities. This includes the use of various secondary amines and formaldehyde in the synthesis process (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
- Halocyclization Methods : Research into the halocyclization of related compounds, which is a chemical process that introduces halogen atoms into a compound, has been documented. This can lead to the formation of new compounds with potentially useful properties (Zborovskii, Orysyk, Staninets, & Bon, 2011).
- Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of hydrochloride salts of related compounds have been conducted. This research helps in understanding the molecular and crystal structure of these compounds (Ullah & Stoeckli-Evans, 2021).
Biological Activities
- Luminescent Properties : Research on the luminescent properties and photo-induced electron transfer of related naphthalimides has been conducted, which could have implications for the development of new fluorescent materials or sensors (Gan, Chen, Chang, & Tian, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, reactivity, and biological activity. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and biological assays to determine its activity against different targets .
Properties
CAS No. |
422287-20-5 |
|---|---|
Molecular Formula |
C29H29BrFN5O2S |
Molecular Weight |
610.55 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]benzamide |
InChI |
InChI=1S/C29H29BrFN5O2S/c30-22-10-11-25-23(18-22)28(38)36(29(39)33-25)19-20-6-8-21(9-7-20)27(37)32-12-3-13-34-14-16-35(17-15-34)26-5-2-1-4-24(26)31/h1-2,4-11,18H,3,12-17,19H2,(H,32,37)(H,33,39) |
InChI Key |
CMAVQFJJHBXACI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


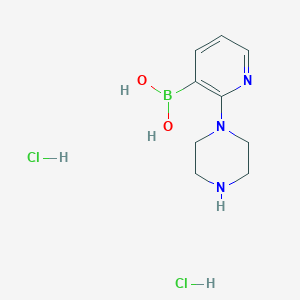
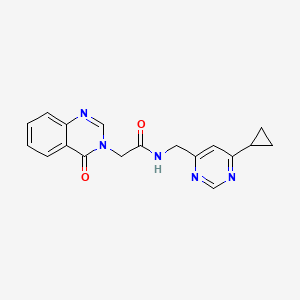
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404042.png)
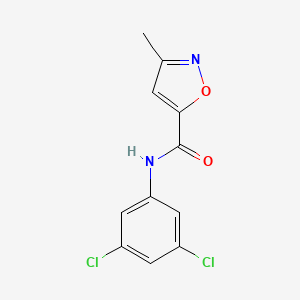
![4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2404045.png)
![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404046.png)
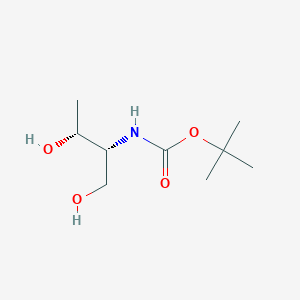
![2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2404048.png)
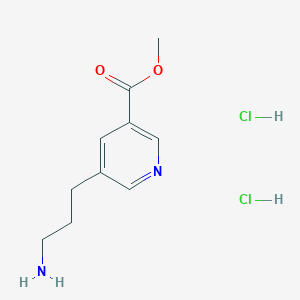
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2404051.png)
![2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2404052.png)
![{4-Amino-6-[(3-fluorophenyl)amino]-5-nitropyrimidin-2-yl}dimethylamine](/img/structure/B2404058.png)
![5-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2404059.png)
![3-Benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)
